3-(1-Aminocyclohexyl)propanoic acid hydrochloride
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Overview
Description
The compound 3-(1-Aminocyclohexyl)propanoic acid hydrochloride is a molecule of interest in various research studies due to its potential pharmaceutical applications. One of the studies describes a related compound, 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, which has been identified as an anti-ulcer agent. The crystal and molecular structures of this compound have been determined using X-ray analysis, indicating its potential for therapeutic use .
Synthesis Analysis
The synthesis of related compounds provides insight into the methodologies that could be applicable to 3-(1-Aminocyclohexyl)propanoic acid hydrochloride. For instance, 1-Amino-2-[3-13C]propanol hydrochloride was synthesized through a coupling reaction followed by reduction and hydrolysis, achieving a 64% yield from the 13C-source. This method demonstrates the feasibility of synthesizing isotopomers of similar compounds, which could be useful for tracing or imaging studies . Another study reports the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride from 4-acetoxyazetidin-2-one, followed by ozonolysis to yield a labile α-aminoaldehyde, which is then isolated in a stable cyclic form .
Molecular Structure Analysis
The molecular structure of the anti-ulcer agent closely related to 3-(1-Aminocyclohexyl)propanoic acid hydrochloride reveals a rigid bent-rod like conformation. The aminomethylcyclohexyl moiety and phenylpropionic acid moiety are connected by a planar carbonyl group. In the crystal, molecules are dimerized with hydrogen bonding between the carboxy groups, and protonated amino groups interact with chloride ions .
Chemical Reactions Analysis
Although the specific chemical reactions of 3-(1-Aminocyclohexyl)propanoic acid hydrochloride are not detailed in the provided papers, the synthesis and conversion processes of similar compounds suggest that it may undergo reactions typical of amino acids and their derivatives. These can include coupling reactions, reduction, hydrolysis, and possibly reactions involving the amino group or the carboxylic acid group .
Physical and Chemical Properties Analysis
The physical properties of a structurally similar compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, have been characterized. The crystal structure is stabilized by hydrogen bonds, and the protonated nitrogen atoms interact with anions, acetic acid, and water molecules through hydrogen bonds. These interactions are crucial for the stability and solubility of the compound . The physical and chemical properties of 3-(1-Aminocyclohexyl)propanoic acid hydrochloride, such as solubility, melting point, and stability, can be inferred to some extent from these related studies.
Scientific Research Applications
Biological and Pharmacological Effects of Related Compounds
While specific studies on 3-(1-Aminocyclohexyl)propanoic acid hydrochloride are limited, research on structurally related compounds provides insights into potential applications and effects. For instance, Chlorogenic Acid (CGA), a phenolic compound, has demonstrated various biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulation activities. CGA has also been shown to regulate lipid and glucose metabolism, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Imaging Applications
Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) PET/CT, a related compound, has been employed in the diagnosis of recurrent prostate carcinoma. This non-invasive metabolic imaging technique has shown a pooled sensitivity of 87% and pooled specificity of 66% in detecting prostate carcinoma recurrence, suggesting potential diagnostic applications for structurally similar compounds (Ren et al., 2016).
Industrial Applications
In the industrial sector, organic acids, including those structurally related to 3-(1-Aminocyclohexyl)propanoic acid hydrochloride, have been utilized in oil and gas operations, specifically in acidizing jobs. These acids serve various functions, including formation damage removal, dissolution, and as intensifiers to reduce the corrosion rate in high-temperature operations. The solubility of reaction product salts is a noted limitation of these acids, influencing their applications in specific contexts (Alhamad et al., 2020).
Environmental Applications
Sulfamic acid, another structurally similar compound, has been recognized as an environmentally friendly alternative electrolyte for industrial acid cleaning and corrosion inhibition. It offers an alternative to more irritating and volatile acid-based electrolytes for cleaning metallic surfaces, pointing towards environmentally sustainable practices in industrial applications (Verma & Quraishi, 2022).
Safety and Hazards
properties
IUPAC Name |
3-(1-aminocyclohexyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-9(7-4-8(11)12)5-2-1-3-6-9;/h1-7,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVAPBNCTYUTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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